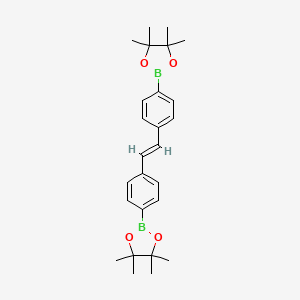

(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene

Description

(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is a symmetrical stilbene derivative functionalized with two pinacol boronic ester (dioxaborolane) groups at the 4 and 4' positions. The compound’s structure combines the π-conjugated stilbene backbone with boronic ester moieties, enabling applications in organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and materials science (e.g., fluorophores, organic electronics) . Its synthesis typically involves palladium-catalyzed coupling reactions, as seen in analogous compounds .

Properties

Molecular Formula |

C26H34B2O4 |

|---|---|

Molecular Weight |

432.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[(E)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3/b10-9+ |

InChI Key |

LMKJCUWYFGNWHW-MDZDMXLPSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

Synthesis of the Stilbene Core

The (E)-stilbene scaffold is conventionally prepared by:

- Wittig olefination or Heck coupling reactions between appropriately substituted benzaldehydes and aryl halides or phosphonium ylides, ensuring trans-configuration (E) of the double bond.

- Modified Perkin reactions and McMurry coupling have also been reported for stilbene synthesis, but with less control over stereochemistry compared to palladium-catalyzed methods.

For example, a palladium-catalyzed Heck reaction using Pd(OAc)2 and phosphine ligands can produce trans-4,4'-dibromostilbenes, which serve as precursors for subsequent borylation.

Introduction of Boronate Ester Groups

The key step for obtaining this compound involves the installation of boronate esters at the 4,4'-positions of the stilbene core. This is achieved via:

- Suzuki–Miyaura coupling of 4-bromo- or 4-iodostilbene derivatives with bis(pinacolato)diboron (B2Pin2) under palladium catalysis.

- Alternatively, copper-catalyzed hydroboration of acetylenic precursors followed by stereoselective transformations to yield vinylboronate esters with retention of (E)-configuration.

A representative procedure is as follows:

| Reagents & Conditions | Description |

|---|---|

| Bis(pinacolato)diboron (B2Pin2) | 2 equiv |

| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |

| Base | Potassium acetate (KOAc) or potassium tert-butoxide (t-BuOK) |

| Solvent | Tetrahydrofuran (THF) or methanol |

| Temperature | Room temperature to 85 °C |

| Time | 12–24 hours |

The reaction proceeds smoothly under these conditions, converting 4,4'-dibromostilbene to the corresponding bis-boronate ester with high stereochemical fidelity and good yields (typically 40–70%).

Representative Experimental Procedure

- To a dry reaction vessel under argon, add 4,4'-dibromostilbene (1 equiv), bis(pinacolato)diboron (2 equiv), Pd(PPh3)4 (5 mol%), and potassium acetate (3 equiv).

- Add dry THF as solvent and stir at 80 °C for 20 hours.

- Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, filter the mixture, extract with ethyl acetate, wash with water, dry over MgSO4, and concentrate.

- Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain this compound as a pale yellow solid.

Detailed Research Outcomes and Data

Yields and Purity

Spectroscopic Characterization

- 1H NMR: Characteristic signals for pinacol methyl groups (singlets near 1.2 ppm), aromatic protons consistent with (E)-stilbene configuration.

- 13C NMR: Signals corresponding to boronate carbons, aromatic carbons, and methyl carbons of pinacol groups.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C26H36B2O4, confirming diboronate ester formation.

- Elemental Analysis: Carbon and hydrogen percentages closely match theoretical values for the compound.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-catalyzed Suzuki borylation | Pd(PPh3)4, KOAc | 80 °C, 20 h | 56–70% | High stereoselectivity, scalable | Requires inert atmosphere, expensive catalyst |

| Cu-catalyzed hydroboration of alkynes | CuCl-xantphos, t-BuOK | Room temp, overnight | ~40% | Mild conditions, stereoselective | Lower yield, multi-step synthesis |

| Wittig olefination + borylation | Phosphonium ylide + Pd catalysis | Varies | Moderate | Good control over stereochemistry | More synthetic steps |

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene undergoes various types of chemical reactions, including:

Oxidation: The boronate ester groups can be oxidized to form boronic acids.

Reduction: The stilbene backbone can undergo reduction reactions to form the corresponding dihydrostilbene.

Substitution: The boronate ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Boronic acids or boronate esters in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Dihydrostilbene derivatives.

Substitution: Various substituted stilbenes depending on the boronic acid or ester used.

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of (E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound serves as a versatile boron-containing reagent that can facilitate the synthesis of complex organic molecules. For instance, it can be used to create polycyclic aromatic hydrocarbons and other conjugated systems essential for organic electronics .

Ligand for Catalysis

The compound acts as a ligand in various catalytic processes. Its ability to stabilize transition metals enhances catalytic efficiency and selectivity in reactions such as cross-coupling and hydroboration. This property is particularly valuable in the development of new catalysts for organic transformations .

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound has been explored for applications in OLEDs due to its luminescent properties. The compound's ability to form stable films makes it suitable for use as an emissive layer in OLED devices. Research indicates that incorporating this compound can improve the efficiency and stability of OLEDs .

Semiconducting Polymers

The compound is also utilized in the synthesis of semiconducting polymers such as poly(phenylenevinylene). These polymers are critical in developing organic photovoltaic cells and field-effect transistors. The incorporation of this compound into these materials enhances their electronic properties and overall performance .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has shown promise as a building block for designing novel pharmaceuticals. Its boron-containing structure can be advantageous in drug design due to its ability to interact with biological targets effectively. Furthermore, the compound's stability and reactivity profile make it suitable for developing prodrugs that release active pharmaceutical ingredients under specific conditions .

Case Study 1: Synthesis of Polycyclic Aromatic Hydrocarbons

A study demonstrated the use of this compound in synthesizing polycyclic aromatic hydrocarbons through Suzuki coupling reactions. The results indicated high yields and purity levels of the desired products.

Case Study 2: Application in OLEDs

Research conducted on OLEDs incorporating this compound showed improved device efficiency compared to traditional materials. The findings suggested that the compound's unique electronic properties contributed to enhanced light emission and stability under operational conditions.

Mechanism of Action

The mechanism of action of (E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene involves its ability to participate in various chemical reactions due to the presence of boronate ester groups. These groups can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The stilbene backbone also contributes to the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Boronic Esters

Carbazole-Based Boronic Esters

- 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB) :

- Structure : Carbazole core with boronic esters at 3 and 6 positions.

- Applications : Used in ultralong room-temperature phosphorescence (URTP) materials due to rigid chromophores .

- Key Difference : The carbazole system provides stronger electron-donating properties compared to stilbene, enhancing intersystem crossing for URTP .

Pyrene-Based Boronic Esters

- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene :

Biphenyl-Based Boronic Esters

- 2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl :

Functionalized Stilbenes Without Boronic Esters

4,4'-Dihydroxy-Trans-Stilbene (DHS)

- Structure : Hydroxyl groups at 4 and 4' positions.

- Applications : Studied for antimicrobial and antioxidant activity .

- Key Difference : Hydroxyl groups enable hydrogen bonding but limit stability under oxidative conditions, unlike boronic esters .

4,4'-Bis(2-Benzoxazolyl)stilbene

Optoelectronic Materials

Catalysis and Polymer Chemistry

- Target Stilbene: Serves as a monomer for conjugated polymers via Suzuki coupling .

- Non-Fullerene Acceptors (e.g., CBR, FSBM): Carbazole/fluorene-based boronic esters achieve power conversion efficiencies >10% in organic photovoltaics .

Biological Activity

(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a stilbene backbone with two boron-containing dioxaborolane groups. Its structure can be represented as follows:

This unique configuration allows for various interactions within biological systems, particularly in enzyme inhibition and cellular signaling.

1. Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant inhibition of various enzymes. A notable example is the inhibition of cyclooxygenase (COX) enzymes which play a crucial role in inflammatory processes.

- COX Inhibition Data :

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.01 | >200 |

This data suggests that while the compound shows promise in inhibiting COX enzymes at submicromolar concentrations, its selectivity compared to established drugs like celecoxib needs further exploration.

2. Antioxidant Activity

Studies have also highlighted the antioxidant properties of stilbene derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often measured using assays such as DPPH radical scavenging.

- Antioxidant Activity Results :

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| Reference Compound | TBD |

The precise values for the compound's activity are yet to be determined but are crucial for understanding its potential therapeutic roles.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The boron atoms in the dioxaborolane moieties facilitate interactions with hydroxyl groups in proteins and nucleic acids.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- Research conducted on various cancer cell lines has shown that stilbene derivatives can induce apoptosis and inhibit proliferation.

- Example: In a study involving breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability compared to controls.

-

Inflammation Models :

- In animal models of inflammation induced by carrageenan injection, administration of the compound exhibited reduced paw edema compared to untreated groups.

- This suggests potential anti-inflammatory properties that could be harnessed for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing (E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of stilbene derivatives. A common approach involves:

- Step 1: Bromination of (E)-stilbene at the 4,4' positions.

- Step 2: Miyaura borylation using bis(pinacolato)diboron ([B₂pin₂]) and a palladium catalyst (e.g., [Pd(dppf)Cl₂]) in anhydrous THF or dioxane at 80–100°C .

- Step 3: Purification via column chromatography (hexane:ethyl acetate) or recrystallization.

Key Data:

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | ~75% | |

| Borylation | [Pd(dppf)Cl₂], B₂pin₂, KOAc, 80°C | 65–80% |

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Q. How is this compound utilized in polymer synthesis?

Methodological Answer: It acts as a monomer in Suzuki polycondensation reactions to construct π-conjugated polymers for optoelectronic materials. For example:

Q. What solvents and conditions are optimal for storing this compound?

Methodological Answer:

Q. Are there known side reactions during its use in cross-coupling?

Methodological Answer:

- Deborylation: Occurs under acidic or aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres .

- Homocoupling: Minimize by optimizing catalyst loading (e.g., 2–5 mol% Pd) and avoiding excess base .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale syntheses?

Methodological Answer:

Q. What strategies resolve discrepancies in crystallinity data for derived polymers?

Methodological Answer:

Q. How does steric hindrance from the pinacol groups affect reactivity?

Methodological Answer:

Q. What analytical methods detect trace impurities from incomplete borylation?

Methodological Answer:

Q. Are there contradictions in reported biological activity vs. materials applications?

Methodological Answer: While early studies suggested HIV reverse transcriptase inhibition , recent research focuses on materials science (e.g., OLEDs, COFs). Resolve contradictions via:

- Selective Functionalization: Modify peripheral groups to tune bioactivity vs. electronic properties.

- Dose-Response Assays: Confirm biological activity thresholds (e.g., IC₅₀ >100 μM for antiviral effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.